molecular formula C12H16ClNO B11788678 (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B11788678
M. Wt: 225.71 g/mol
InChI Key: YERUOLXDZSNEDO-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound characterized by a pyrrolidine ring substituted with a chlorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation techniques can also be employed to facilitate the reduction step in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a hydroxymethyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H16ClNO/c1-14-6-10(8-15)12(7-14)9-2-4-11(13)5-3-9/h2-5,10,12,15H,6-8H2,1H3

InChI Key

YERUOLXDZSNEDO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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